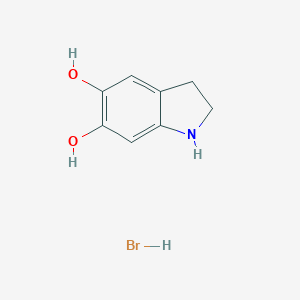

Indoline-5,6-diol hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMQOPNBBITFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021295 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138937-28-7 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Indoline-5,6-diol Hydrobromide: A Technical Guide for Researchers

CAS Number: 138937-28-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-5,6-diol hydrobromide is a chemical compound belonging to the indoline class. It is the hydrobromide salt of 5,6-dihydroxyindoline, a key intermediate in the biosynthesis of eumelanin, the primary dark pigment in humans.[1][2][3] This compound and its derivatives are of significant interest to researchers in various fields, including medicinal chemistry, materials science, and cosmetics, due to their roles as pharmaceutical intermediates, precursors for novel materials, and components in hair dyeing formulations.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a solid, with its appearance described as white to brown or light gray to almost white powder or crystals.[4][5][6] It is known to be hygroscopic and should be stored under an inert atmosphere, protected from light and moisture, with recommended storage temperatures ranging from 2-8°C to -20°C.[7][8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 138937-28-7 | [7] |

| Molecular Formula | C₈H₁₀BrNO₂ | [4][7][10] |

| Molecular Weight | 232.07 g/mol | [1][8] |

| Appearance | White to Brown powder to crystal; Light gray to almost white powder | [4][5][6] |

| Purity | >95.0% (HPLC), 97%, 98.5% | [5][6][7][10] |

| Melting Point | 231.0 to 235.0 °C; 236°-238° C (decomposition) | [5][6][11] |

| Solubility | Soluble in water and ethanol. Slightly soluble in DMSO and Methanol. | [8][9] |

| Storage Temperature | Inert atmosphere, 2-8°C; -20°C | [7][8][9] |

Table 2: Spectroscopic Data of 5,6-Dihydroxyindole (Parent Compound)

Note: Data is for the free base, 5,6-dihydroxyindole, and serves as a reference.

| Type | Data | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.41 (s, 1H, NH), 8.47 (s, 1H, OH), 8.21 (s, 1H, OH), 7.04-6.94 (m, 1H), 6.81 (s, 1H), 6.74 (s, 2H), 6.18 – 6.05 (m, 1H) | [7] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 142.5, 140.4, 130.3, 122.5, 120.2, 104.4, 100.1, 97.1 | [7] |

| Mass Spectrometry (ESI+) | m/z 150 (M + H⁺, 100%) | [7] |

| High-Resolution Mass Spectrometry (HRMS ESI+) | found 150.0546, C₈H₈O₂N (M + H)⁺ requires 150.0550 | [7] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the ether cleavage of a corresponding dimethoxyindoline precursor using hydrobromic acid.[11]

Experimental Protocol: Synthesis from 5,6-Dimethoxyindoline

This protocol is adapted from a patented industrial process.[11]

Materials:

-

5,6-dimethoxyindoline

-

62% aqueous hydrogen bromide solution

-

Nitrogen gas

-

Stirred reaction vessel

-

Ice bath

Procedure:

-

Introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline into a stirred reaction vessel under a nitrogen atmosphere.

-

Add 500 ml of a 62% aqueous hydrogen bromide solution (6.6 moles of HBr) to the vessel.

-

Carefully heat the reaction mixture to reflux and maintain for 5 hours.

-

After 5 hours, cool the mixture to 60°C.

-

Filter the reaction mixture.

-

Allow the filtrate to crystallize overnight while cooling with an ice bath.

-

Collect the crystallized product, 5,6-dihydroxyindoline hydrobromide, by suction filtration.

-

Dry the product in vacuo.

Expected Yield: Approximately 100 g (0.46 mole), representing 78% of the theoretical yield.[11] Purity (as reported in the patent): 97.8% (according to HPLC).[11]

Biological Significance and Signaling Pathways

The biological relevance of Indoline-5,6-diol stems from its identity as a precursor in the biosynthesis of eumelanin.[1][2][3] This positions it as a key molecule in the melanogenesis pathway. Furthermore, research on its analogs suggests potential roles in other significant biological pathways.

Role in Melanogenesis

Melanogenesis is the process of producing melanin pigments. 5,6-Dihydroxyindole, the parent compound of this compound, is formed from L-dopachrome. It is then oxidized to indole-5,6-quinone, which polymerizes to form eumelanin.[1] This process is catalyzed by enzymes such as tyrosinase and tyrosinase-related protein-1 (TRP1), which can act as a 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase.[12][13][14]

Nurr1 Activation

Recent studies have shown that analogs of 5,6-dihydroxyindole can directly bind to and activate the nuclear receptor Nurr1 (NR4A2).[6] Nurr1 is a critical transcription factor for the development and maintenance of dopamine-producing neurons.[6] The binding of a 5,6-dihydroxyindole analog to the Nurr1 ligand-binding domain stimulates the transcription of genes involved in dopamine synthesis and packaging.[6] This suggests a potential therapeutic application for indoline-5,6-diol derivatives in neurodegenerative diseases like Parkinson's disease.

Potential as Enzyme Inhibitors

Indoline-based compounds have been investigated as inhibitors of various enzymes. One study identified indoline derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways.[15] Another study focused on indoline sulfonamides as inhibitors of the bacterial enzyme DapE, suggesting a potential for the development of novel antibiotics.[16] While these studies did not use this compound itself, they highlight the potential of the indoline scaffold in designing enzyme inhibitors.

Table 3: Biological Activities of Related Indoline Compounds

| Compound Class | Target Enzyme(s) | Biological Effect | IC₅₀ Values (for specific derivatives) | Source |

| Indoline Derivatives | 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | 5-LOX: 0.18 - 1.38 µM; sEH: 61 - 100 nM | [15] |

| Indoline Sulfonamides | N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Antibacterial | Not specified | [16] |

| 5,6-Dihydroxyindole Analogs | Nuclear Receptor Nurr1 | Neuroprotection, Dopamine regulation | Binding Affinity (K_d): 15.0 ± 1.2 µM (for 5-chloroindole) | [6] |

Applications

The primary applications of this compound and its parent compound are in the fields of cosmetics and as a versatile building block in organic synthesis for pharmaceutical and materials science research.

-

Cosmetics: It is used as an intermediate in the formulation of hair dyes, where its ability to polymerize into melanin-like pigments is utilized to create natural-looking hair colors.[4]

-

Pharmaceutical Research: As a key intermediate, it is used in the synthesis of more complex molecules with potential therapeutic activities.[5] Its connection to the melanogenesis pathway and the finding that its analogs can activate Nurr1 suggest its potential in dermatological and neurological drug discovery.[2][6]

-

Materials Science: The ability of 5,6-dihydroxyindoles to form melanin-like polymers is being explored for the development of bio-inspired functional materials.[4]

Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage.[1][5][6][8] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.

Hazard Statements: H302, H315, H318, H319, H335[1][8] Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[8]

Conclusion

This compound is a valuable chemical compound with a rich biological context and diverse applications. Its role as a key precursor in melanogenesis provides a foundation for its use in the cosmetics industry and in the study of pigmentation. Furthermore, the emerging research on the biological activities of the indoline scaffold, including enzyme inhibition and nuclear receptor activation, opens up exciting avenues for drug discovery and development. This technical guide provides a solid foundation of data and protocols to aid researchers and scientists in their exploration of this versatile molecule.

References

- 1. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wpage.unina.it [wpage.unina.it]

- 5. This compound | 138937-28-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. 5,6-DIHYDROXYINDOLE synthesis - chemicalbook [chemicalbook.com]

- 11. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]

- 12. A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

chemical and physical properties of Indoline-5,6-diol hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-5,6-diol hydrobromide is a heterocyclic organic compound that has garnered interest in various scientific fields, including medicinal chemistry and materials science. As a derivative of indoline, its structure features a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with hydroxyl groups substituted at the 5th and 6th positions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and an exploration of its known biological activities.

Chemical and Physical Properties

This compound is typically a white to brown crystalline powder.[1] Its chemical structure and key physicochemical properties are summarized in the tables below. The presence of the hydrobromide salt enhances the compound's stability and water solubility.

Table 1: General Information

| Property | Value | Reference(s) |

| IUPAC Name | 2,3-dihydro-1H-indole-5,6-diol;hydrobromide | [2] |

| Synonyms | 5,6-Dihydroxyindoline hydrobromide, 5,6-Indolinediol hydrobromide | |

| CAS Number | 138937-28-7 | [2] |

| Molecular Formula | C₈H₁₀BrNO₂ | [2] |

| Molecular Weight | 232.07 g/mol | [2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to Brown powder/crystal | [1] |

| Melting Point | 231.0 to 235.0 °C | |

| Boiling Point | 378.8 ± 42.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage | Refrigerated (0-10°C), under inert gas, protected from air and heat |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ether cleavage of 5,6-dimethoxyindoline using a strong acid like hydrobromic acid.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol: [4]

-

Reaction Setup: In a stirred vessel under a nitrogen atmosphere, introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline.

-

Addition of Reagent: Carefully add 500 ml of a 62% aqueous hydrobromic acid solution (6.6 moles of HBr).

-

Reaction: Gently heat the reaction mixture to reflux and maintain it for 5 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to 60°C and filter.

-

Allow the filtrate to crystallize overnight with ice cooling.

-

Collect the resulting crystals by suction filtration.

-

Dry the product in vacuo.

-

This process yields this compound with a purity of approximately 97.8% as determined by HPLC.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Table 3: HPLC Parameters (Adapted)

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water |

| Detection | UV detector |

General Experimental Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis.

Spectroscopic Data

While specific spectra for this compound are not widely published, data for the related compound 5,6-dihydroxyindole provides valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆) of 5,6-dihydroxyindole: δ 10.41 (s, 1H, NH), 8.47 (s, 1H, OH), 8.21 (s, 1H, OH), 7.04-6.94 (m, 1H), 6.81 (s, 1H), 6.74 (s, 2H), 6.18 – 6.05 (m, 1H).[6]

-

¹³C NMR (101 MHz, DMSO-d₆) of 5,6-dihydroxyindole: δ 142.5, 140.4, 130.3, 122.5, 120.2, 104.4, 100.1, 97.1.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 5,6-dihydroxyindole shows characteristic peaks corresponding to various functional groups.[6]

-

Broad peak around 3434 cm⁻¹: O-H and N-H stretching vibrations.

-

Peaks between 3121 and 3045 cm⁻¹: C-H stretching of the aromatic ring.

-

Peaks around 1629 and 1583 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of 5,6-dihydroxyindole (ESI+) shows a molecular ion peak (M+H)⁺ at m/z 150.0546.[6]

Biological Activities and Potential Mechanisms of Action

This compound and related indole derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.

Anticancer Activity

Indole compounds are known to exhibit anticancer properties through various mechanisms. While the specific mechanism for this compound is not yet fully elucidated, related indole derivatives have been shown to:

-

Inhibit Tubulin Polymerization: Some indole derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7][8]

-

Modulate Signaling Pathways: Indole compounds have been reported to interfere with key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell growth, proliferation, and survival.

-

Interact with Hormone Receptors: Certain indole derivatives can bind to estrogen receptors, potentially modulating their activity and impacting the growth of hormone-dependent cancers.

Caption: Potential anticancer mechanisms of indole derivatives.

Antibacterial Activity

The antibacterial potential of indole derivatives has also been recognized. The proposed mechanisms of action include:

-

Inhibition of DNA Synthesis: Some indole compounds can interfere with bacterial DNA replication, leading to the inhibition of bacterial growth.[9]

-

Disruption of Cell Membrane: Certain indole derivatives may disrupt the integrity of the bacterial cell membrane, causing leakage of cellular contents and cell death.[10]

Caption: Potential antibacterial mechanisms of indole derivatives.

Applications

Currently, the primary application of this compound is in the cosmetic industry as a component of hair dye formulations.[11] Its ability to undergo oxidation to form colored compounds makes it suitable for this purpose. In the realm of research, it serves as a valuable building block for the synthesis of more complex, biologically active molecules.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage. It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with established utility in the cosmetics industry and significant potential in medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and outlined its known and potential biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this intriguing molecule.

References

- 1. 5,6-Dihydroxyindoline HBr | CAS#:29539-03-5 | Chemsrc [chemsrc.com]

- 2. 5,6-Dihydroxyindoline hydrobromide | C8H10BrNO2 | CID 22020437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 5,6-DIHYDROXYINDOLINE | 29539-03-5 [chemicalbook.com]

An In-depth Technical Guide to Indoline-5,6-diol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Indoline-5,6-diol hydrobromide. It also explores its role in biological pathways, particularly in the context of melanin synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Compound Data

This compound is the hydrobromide salt of 5,6-dihydroxyindoline. The quantitative chemical data for this compound is summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₁₀BrNO₂ | [1][2][3] |

| Molecular Weight | 232.07 g/mol | [1] |

| IUPAC Name | 2,3-dihydro-1H-indole-5,6-diol;hydrobromide | [1] |

| CAS Number | 138937-28-7 | [1][2][3] |

| Synonyms | 5,6-Dihydroxyindoline hydrobromide, Leucodopaminochrome HBr | [1][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical literature.

Synthesis of this compound via Demethylation

This protocol describes the synthesis of this compound from its dimethoxy precursor, 5,6-dimethoxyindoline. The reaction involves ether cleavage using a strong acid.[1][2][5]

Materials:

-

5,6-dimethoxyindoline

-

Aqueous hydrobromic acid (HBr), 48-62% solution

-

Nitrogen gas supply

-

Stirred reaction vessel

-

Heating mantle with reflux condenser

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Under a nitrogen atmosphere, charge the stirred reaction vessel with 5,6-dimethoxyindoline.

-

Slowly add the aqueous hydrobromic acid solution. A molar ratio of HBr to the indoline ether between 5:1 and 15:1 is recommended for optimal results.[1]

-

Carefully heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours with continuous stirring.

-

After the reflux period, cool the mixture to approximately 60°C.

-

Further cool the reaction mixture in an ice bath to facilitate the crystallization of the product. The crystallization process can be allowed to proceed overnight.

-

Collect the crystalline product by filtration under suction.

-

Dry the collected solid in a vacuum oven to yield this compound.

The purity of the resulting product can be assessed by High-Performance Liquid Chromatography (HPLC).[1][5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a representative reverse-phase HPLC method for the analysis of indoline compounds, which can be adapted for this compound.[6][7][8]

Instrumentation & Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A typical mobile phase consists of a mixture of acetonitrile (or methanol) and an aqueous acidic solution.[6][7][8]

-

Solvent A: Acetonitrile

-

Solvent B: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Phosphoric Acid)[6][8]

-

An isocratic elution with a ratio such as 20:80 (A:B) can be a starting point for method development.[6]

Chromatographic Conditions:

-

Flow Rate: 0.6 - 1.0 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 280 nm for indolic compounds)

Biological Context and Signaling Pathways

Indoline-5,6-diol, the free base of the target compound, is a key intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in humans.[9][10] This pathway originates from the amino acid L-tyrosine and involves the neurotransmitter dopamine. The oxidation of dopamine can lead to the formation of dopaminochrome, which is a precursor to 5,6-dihydroxyindole (DHI).[11][12]

The workflow for the eumelanin synthesis pathway is depicted below.

Caption: The Eumelanin Synthesis Pathway.

The dysregulation of dopamine oxidation and the subsequent formation of related quinones and semiquinones are also subjects of research in the context of neurodegenerative diseases, such as Parkinson's disease, where these reactive species may contribute to oxidative stress and mitochondrial dysfunction.[11][13][14]

References

- 1. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]

- 2. EP0602083A1 - METHOD FOR PRODUCING 5,6-DIHYDROXYINDOLINES. - Google Patents [patents.google.com]

- 3. Dopamine-derived dopaminochrome promotes H(2)O(2) release at mitochondrial complex I: stimulation by rotenone, control by Ca(2+), and relevance to Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]

- 8. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances and Progress on Melanin: From Source to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. On the neurotoxicity mechanism of leukoaminochrome o-semiquinone radical derived from dopamine oxidation: mitochondria damage, necrosis, and hydroxyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The dopamine metabolite aminochrome inhibits mitochondrial complex I and modifies the expression of iron transporters DMT1 and FPN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5,6-Dihydroxyindoline from 5,6-Dimethoxyindoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5,6-dihydroxyindoline, a key intermediate in melanogenesis, from its precursor 5,6-dimethoxyindoline. The primary focus is on the demethylation reaction, a critical step in obtaining the target dihydroxy compound. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway.

Introduction

5,6-Dihydroxyindoline is a crucial precursor in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2] Its instability, particularly in the presence of atmospheric oxygen, presents challenges for its direct application.[3] Consequently, the synthesis of its more stable precursor, 5,6-dihydroxyindoline, is of significant interest, particularly in fields such as cosmetics for hair dyeing and in the study of melanin-related biological processes.[3][4] The conversion of 5,6-dimethoxyindoline to 5,6-dihydroxyindoline is achieved through the cleavage of the two methyl ether groups, a reaction commonly referred to as demethylation or deprotection.

Core Reaction: Demethylation

The conversion of the methoxy groups of 5,6-dimethoxyindoline to hydroxyl groups is the central transformation in this synthesis. This ether cleavage is typically accomplished using strong acids, with hydrobromic acid (HBr) and boron tribromide (BBr₃) being the most prominently documented and effective reagents for this purpose on aryl methyl ethers.[5][6]

Mechanism of Demethylation

With Hydrobromic Acid (HBr): As a strong Brønsted acid, HBr protonates the oxygen atom of the methoxy group. This is followed by a nucleophilic attack on the methyl group by the bromide ion, leading to the formation of the hydroxyl group and bromomethane.[6]

With Boron Tribromide (BBr₃): BBr₃ acts as a strong Lewis acid. The boron atom, with its empty orbital, readily accepts an electron pair from the ether oxygen, forming a complex. This coordination weakens the oxygen-methyl bond, facilitating a nucleophilic attack by a bromide ion on the methyl group to yield bromomethane and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to the desired hydroxyl group.[6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis of 5,6-dihydroxyindoline from 5,6-dimethoxyindoline are presented below.

Demethylation using Hydrobromic Acid (HBr)

This protocol is adapted from a patented industrial process that offers a straightforward and scalable method.[3]

Materials:

-

5,6-dimethoxyindoline

-

62% aqueous hydrobromic acid (HBr) solution

-

Nitrogen gas

-

Ice bath

Procedure:

-

In a stirred vessel under a nitrogen atmosphere, introduce 100 g (0.6 mole) of 5,6-dimethoxyindoline.

-

Add 500 ml of a 62% aqueous hydrogen bromide solution (6.6 moles of HBr).

-

Carefully heat the reaction mixture to reflux and maintain for 5 hours.

-

After the reaction period, cool the mixture to 60°C.

-

Filter the reaction mixture.

-

Allow the 5,6-dihydroxyindoline to crystallize overnight with ice cooling.

-

Collect the product by suction filtration and dry it in vacuo.

Note: The patent also mentions that using concentrated hydrochloric acid or a 67% aqueous hydrogen iodide solution under similar reflux conditions did not yield the desired 5,6-dihydroxyindoline, highlighting the specific efficacy of HBr for this transformation.[3]

Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a highly effective but reactive and corrosive reagent that requires careful handling under anhydrous conditions.[5][6] The following is a general procedure for the demethylation of methoxyindoles using BBr₃.

Materials:

-

5,6-dimethoxyindoline

-

Anhydrous Dichloromethane (DCM)

-

Boron Tribromide (BBr₃) solution (e.g., 1M in DCM)

-

Methanol (for quenching)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate or DCM for extraction

Procedure:

-

Dissolve 5,6-dimethoxyindoline in anhydrous DCM in a flask under a nitrogen or argon atmosphere.

-

Cool the solution to a low temperature, typically between -78°C and 0°C, using an appropriate cooling bath.

-

Slowly add the BBr₃ solution dropwise to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to stir at a low temperature, gradually warming to room temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess BBr₃ by the slow addition of methanol, followed by water or an aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 5,6-dihydroxyindoline by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the quantitative data available from the cited literature for the synthesis of 5,6-dihydroxyindoline from 5,6-dimethoxyindoline.

| Method | Reactants | Molar Ratio (Reagent:Substrate) | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| Hydrobromic Acid | 5,6-dimethoxyindoline, 62% aq. HBr | 11:1 | Water | 5 hours | Reflux | Not explicitly stated, but described as a viable industrial process | Very pure form after crystallization | [3][9] |

| Boron Tribromide | 5,6-dimethoxyindoline, BBr₃ | Typically >2:1 (for two methoxy groups) | Anhydrous DCM | Varies (monitored by TLC) | -78°C to room temp. | Yields for similar indole demethylations are generally good | Requires chromatographic purification | [5][10] |

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from 5,6-dimethoxyindoline to 5,6-dihydroxyindoline.

Caption: Chemical conversion of 5,6-dimethoxyindoline.

Experimental Workflow

The generalized workflow for the synthesis and purification of 5,6-dihydroxyindoline is depicted below.

Caption: Synthesis and purification workflow.

Safety Considerations

-

Hydrobromic acid is a corrosive strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Boron tribromide is a highly corrosive and reactive substance that reacts violently with water, producing hydrogen bromide gas. It must be handled under strictly anhydrous conditions in a fume hood.[5] Commercially available solutions in DCM can mitigate some handling risks but still require extreme caution.[6]

Conclusion

The synthesis of 5,6-dihydroxyindoline from 5,6-dimethoxyindoline is a well-established process, primarily relying on demethylation with hydrobromic acid or boron tribromide. The choice of reagent depends on the scale of the reaction, available equipment, and safety considerations. The HBr method appears more suitable for larger-scale industrial applications, while the BBr₃ method offers a versatile option for laboratory-scale synthesis, albeit with more stringent handling requirements. This guide provides the necessary technical details for researchers and professionals to effectively perform and understand this important chemical transformation.

References

- 1. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 2. Chemical characterization of eumelanins with special emphasis on 5,6-dihydroxyindole-2-carboxylic acid content and molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5399713A - Process for the production of 5,6-dihydroxyindolines - Google Patents [patents.google.com]

- 4. 5,6-DIHYDROXYINDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents [patents.google.com]

- 10. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

The Indoline Scaffold: A Privileged Motif in Biological Systems and Drug Discovery

An In-Depth Technical Guide on the Mechanisms of Action of Indoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active molecules.[1][2][3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to the development of potent and selective agents targeting a multitude of biological processes. This technical guide provides a comprehensive overview of the mechanisms of action of indoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective activities.

Anticancer Mechanisms of Indoline Derivatives

Indoline derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[4][5][6][7] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases

A primary mechanism by which indoline derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling.[5][8] Dysregulation of kinase activity is a common feature in many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain indoline derivatives function as inhibitors of EGFR, a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and ERK pathways, promoting cell proliferation and survival.[5][9] For instance, the novel indoline derivative N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) has been identified as a potent EGFR inhibitor, leading to the downregulation of PI3K and S6K1 genes in breast cancer cells.[9]

-

Other Kinase Targets: The versatility of the indoline scaffold allows for the design of inhibitors targeting a range of other kinases, including Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor signaling.[10]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[8] Indoline derivatives, particularly vinca alkaloids and their synthetic analogs, can interfere with microtubule dynamics by inhibiting tubulin polymerization.[5][8] This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][8]

Modulation of Signaling Pathways

Indoline derivatives can profoundly impact cancer cell signaling networks.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to deregulate the PI3K/Akt/mTOR signaling pathway.[11]

-

NF-κB Pathway: The transcription factor NF-κB is involved in inflammation, immunity, and cell survival. Indole compounds can modulate NF-κB signaling, which can inhibit cancer cell invasion and angiogenesis.[11]

-

ERK Signaling Pathway: The ERK pathway is another critical regulator of cell proliferation and survival. Certain[1][4][9]triazolo[1,5-a]pyrimidine indole derivatives have been designed to target the ERK signaling pathway in gastric cancer cells.[5]

Other Anticancer Mechanisms

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Some indoline derivatives act as topoisomerase inhibitors, leading to DNA damage and apoptosis.[4]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression. Indoline-based compounds have been developed as HDAC inhibitors, which can restore the normal expression of tumor suppressor genes.[5]

-

Induction of Apoptosis: Many indoline derivatives induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases.[9] For example, HNPMI was shown to induce apoptosis in breast cancer cells via the activation of caspases-3 and -9.[9]

Quantitative Data on Anticancer Activity of Indoline Derivatives

| Compound Class | Target Cancer Cell Line | IC50 Value | Reference |

| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast Cancer) | 64.10 μM | [9] |

| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | SkBr3 (Breast Cancer) | 119.99 μM | [9] |

| Indole-chalcone derivative 12 | Various Cancer Cell Lines | 0.22 to 1.80 μmol/L | [8] |

| Quinoline-indole derivative 13 | Various Cancer Cell Lines | 2 to 11 nmol/L | [8] |

| 28-indole-betulin derivatives (e.g., EB355A) | MCF-7 (Breast Cancer) | Most sensitive among tested lines | [12] |

| [1][4][9]triazolo[1,5-a]pyrimidine indole derivative 43 | A549 (Lung Cancer) | 0.74 μM | [5] |

Antimicrobial Mechanisms of Indoline Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[2] Indoline and its derivatives have emerged as a promising class of compounds with activity against a range of pathogenic microorganisms.[2][13][14]

Disruption of Bacterial Cell Membranes

A key mechanism of action for some antimicrobial indole derivatives is the disruption of bacterial cell membrane integrity.[3][15] This can lead to the leakage of intracellular components and ultimately cell death.

Inhibition of Biofilm Formation

Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Indole derivatives have been shown to inhibit biofilm formation, making bacteria more susceptible to conventional antimicrobial agents.[3]

Enzyme Inhibition

Similar to their anticancer activity, some indoline derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes. For example, some derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR) in Klebsiella pneumoniae.[15]

Resistance-Modifying Agents (RMAs)

Indoline-containing compounds can also act as resistance-modifying agents (RMAs).[2][13] These compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2][13] One proposed mechanism for this is the inhibition of efflux pumps, which are bacterial proteins that actively transport antibiotics out of the cell.[16]

Quantitative Data on Antimicrobial Activity of Indoline Derivatives

| Compound Class | Target Microorganism | MIC Value | Reference |

| Aminoguanidine-indole derivatives | ESKAPE pathogens, MRSA | 2–64 µg/mL | [15] |

| Indole-triazole derivative 3d | MRSA | Excellent activity | [16] |

| Indole derivatives 1h, 2h, 3h | S. aureus, MRSA, E. coli, B. subtilis | 6.25 µg/mL | [16] |

| Indole derivatives 1b, 2b-d, 3b-d | C. albicans | 3.125 µg/mL | [16] |

Neuroprotective Mechanisms of Indoline Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indoline derivatives have shown promise as neuroprotective agents by targeting multiple pathological mechanisms.[17][18]

Antioxidant and Free Radical Scavenging Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a key role in neurodegeneration.[18] Indole derivatives, such as melatonin and its analogs, are potent antioxidants that can scavenge free radicals and bolster the body's endogenous antioxidant defenses.

Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation contributes to the progression of neurodegenerative diseases. Indole derivatives can modulate neuroinflammatory pathways by reducing the production of pro-inflammatory cytokines.[17] For example, the indole compound NC009-1 has been shown to reduce IL-6 and TNF-α levels in cellular and animal models of Parkinson's disease.[17]

Activation of Neuroprotective Signaling Pathways

-

Nrf2-ARE Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[19][20] Indole-3-carbinol (I3C) and its metabolite DIM can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[19][20]

-

BDNF/TrkB Signaling: Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival and plasticity.[19][20] I3C and DIM can exhibit BDNF-mimetic activity, activating the TrkB signaling pathway and promoting neuroprotection.[19][20]

Inhibition of Protein Aggregation

The misfolding and aggregation of proteins, such as amyloid-beta and alpha-synuclein, are hallmarks of several neurodegenerative diseases. Certain indole derivatives can interfere with the fibrillation process of these proteins, thereby reducing their neurotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently used to investigate the mechanisms of action of indoline derivatives.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells are incubated with the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is quantified spectrophotometrically.

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon cell lysis. The LDH assay measures the amount of released LDH as an indicator of cytotoxicity.

Enzyme Inhibition Assays

-

Kinase Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This can be done using various formats, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate, or fluorescence-based assays.

-

Tubulin Polymerization Assay: This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound. The increase in light scattering or fluorescence upon polymerization is measured over time.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

-

Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis. Fluorogenic or colorimetric substrates for specific caspases are used to quantify their activity.

Western Blotting

This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. This allows for the analysis of changes in protein expression levels and post-translational modifications (e.g., phosphorylation) in response to treatment with an indoline derivative.

Molecular Docking

This computational technique predicts the preferred orientation of a ligand (e.g., an indoline derivative) when bound to a target protein. It is used to understand the binding mode and to guide the design of more potent and selective inhibitors.

Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Caption: Anticancer mechanisms of indoline derivatives.

Caption: Experimental workflow for antimicrobial mechanism.

Caption: Neuroprotective mechanisms of indoline derivatives.

Conclusion

The indoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action of indoline derivatives, spanning anticancer, antimicrobial, and neuroprotective activities, underscore their potential to address a wide range of unmet medical needs. Further research focusing on structure-activity relationships, target selectivity, and in vivo efficacy will be crucial in translating the therapeutic potential of this remarkable scaffold into clinically effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]

The Role of Indoline-5,6-diol in Melanogenesis Research: A Technical Guide

Introduction

Melanogenesis, the complex process of melanin synthesis, is a cornerstone of dermatological and oncological research. This intricate biochemical pathway is responsible for the pigmentation of skin, hair, and eyes, and provides crucial protection against ultraviolet (UV) radiation. The primary pigments produced in mammals are the black/brown eumelanin and the red/yellow pheomelanin. The final characteristics of eumelanin are largely determined by its monomeric composition, specifically the ratio of two key intermediates derived from the amino acid L-tyrosine: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) . Indoline-5,6-diol is a reduced form of DHI and is often studied in this context as a direct precursor within the eumelanin pathway. This technical guide provides an in-depth exploration of the role of these dihydroxyindoles in melanogenesis research, targeting researchers, scientists, and professionals in drug development.

The Eumelanin Synthesis Pathway: The Central Role of DHI and DHICA

The synthesis of eumelanin follows the well-established Raper-Mason pathway, which begins with the oxidation of L-tyrosine. This cascade is primarily orchestrated within specialized organelles in melanocytes called melanosomes.

-

Tyrosinase Action : The pathway is initiated by the rate-limiting enzyme, tyrosinase (TYR), which catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1]

-

Dopachrome Formation : Dopaquinone is a highly reactive intermediate that spontaneously cyclizes to form leucodopachrome, which is then oxidized to dopachrome.

-

The Bifurcation Point : Dopachrome stands at a critical juncture in the pathway. It can be converted into either DHI or DHICA, a step that profoundly influences the final properties of the resulting eumelanin.

-

Formation of DHICA : The enzyme dopachrome tautomerase (DCT, also known as Tyrosinase-Related Protein 2 or TYRP2) catalyzes the tautomerization of dopachrome into the colorless DHICA.[1]

-

Formation of DHI : In the absence of DCT activity, dopachrome spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI).[1][2]

-

The ratio of DHI to DHICA is a critical determinant of the final eumelanin polymer's color and solubility. DHI-rich eumelanin is typically black and insoluble, whereas DHICA-rich eumelanin is lighter brown and more soluble.[3]

References

- 1. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]

- 2. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Indoline-5,6-diol Hydrobromide in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Indoline-5,6-diol hydrobromide, a key intermediate in various biochemical and pharmaceutical applications. Understanding its solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol is critical for designing and executing experiments, particularly in the fields of drug discovery, cosmetology, and materials science. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathways where this compound plays a role.

Core Topic: Solubility Profile

Data Presentation: Quantitative Solubility of 5,6-dihydroxyindole

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source |

| 5,6-dihydroxyindole | DMSO | ~3 | ~20.1 | Cayman Chemical[1][2] |

| 5,6-dihydroxyindole | DMSO | ≥ 100 | ≥ 670.5 | MedChemExpress[3] |

| 5,6-dihydroxyindole | DMSO | 30 | 201.1 | Selleck Chemicals[4] |

| 5,6-dihydroxyindole | Methanol | Slightly Soluble | Not Determined | Multiple Sources[5] |

| This compound | DMSO | Slightly Soluble | Not Determined | Multiple Sources[6] |

| This compound | Methanol | Slightly Soluble | Not Determined | Multiple Sources[5] |

Note: The significant variation in reported solubility of 5,6-dihydroxyindole in DMSO may be attributed to differences in experimental conditions, such as temperature, purity of the compound and solvent, and the method of determination (e.g., kinetic vs. thermodynamic solubility). The solubility of the hydrobromide salt may differ from the free base due to the influence of the salt form on the crystal lattice energy and solvation.

Experimental Protocols

A standardized and reproducible protocol is essential for determining the precise solubility of this compound. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in DMSO and methanol.

Materials:

-

This compound (high purity)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the chosen solvent (DMSO or methanol) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

-

Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in mg/mL and mM.

-

Caption: Workflow for determining the solubility of this compound.

Biological Context: Role in Melanogenesis Signaling

Indoline-5,6-diol is a crucial intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. The production of melanin, or melanogenesis, is regulated by complex signaling pathways. Understanding these pathways is vital for research in dermatology and cosmetology, particularly in the development of agents that modulate pigmentation. The solubility of this compound is a key factor in its use in in-vitro and in-vivo studies of these pathways.

Several key signaling pathways converge on the regulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.

Caption: Simplified diagram of major signaling pathways regulating melanogenesis.

cAMP/PKA Pathway: Ultraviolet B (UVB) radiation or alpha-melanocyte-stimulating hormone (α-MSH) can activate the melanocortin 1 receptor (MC1R), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB. Activated CREB promotes the transcription of the MITF gene.

Wnt/β-catenin Pathway: The Wnt signaling pathway plays a crucial role in melanocyte development and differentiation. Activation of the Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin, which then co-activates MITF expression.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which can be activated by growth factors like stem cell factor (SCF), also modulates MITF activity and stability, thereby influencing melanogenesis.

Indoline-5,6-diol serves as a downstream precursor in the melanin synthesis cascade that is initiated by the enzymatic activity resulting from the expression of these melanogenic genes.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in DMSO and methanol. While quantitative data for the hydrobromide salt is limited, the provided data for the free base and the detailed experimental protocol offer a robust framework for researchers. The visualization of the melanogenesis signaling pathways highlights the biological relevance of this compound and the importance of its solubility in experimental design. Further research to quantify the solubility of the hydrobromide salt under various conditions is warranted to enhance its application in scientific and industrial research.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 138937-28-7 CAS MSDS (5,6-DIHYDROXYINDOLINE HBr) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Characterization of Indoline-5,6-diol Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Indoline-5,6-diol hydrobromide (CAS: 138937-28-7) is a chemical compound of interest in various research domains, including medicinal chemistry and materials science. As with any compound intended for advanced applications, thorough structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this characterization process.

This technical guide provides a summary of the available spectroscopic data for this compound and detailed experimental protocols for its characterization. It should be noted that publicly available, experimentally derived NMR and IR spectra for this specific compound are limited. Therefore, this guide also includes predicted spectral data and generalized, best-practice methodologies for researchers to obtain and interpret their own data.

Physicochemical and Mass Spectrometry Data

The fundamental physicochemical properties and mass spectrometry data for this compound are summarized below. This information is crucial for the initial identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| Exact Mass | 230.98949 Da |

| Monoisotopic Mass | 230.98949 Da |

Spectroscopic Data

As of the latest review, comprehensive experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide a summary of the expected and, where available, predicted data for the key spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

Note: The following is a predicted ¹H NMR spectrum. Experimental values may vary based on solvent and other experimental conditions. The hydrobromide salt will likely lead to broader peaks for the N-H and O-H protons, and their chemical shifts will be highly dependent on the solvent and concentration.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| [Predicted Range] | [Predicted] | Aromatic CH |

| [Predicted Range] | [Predicted] | Aromatic CH |

| [Predicted Range] | [Predicted] | Aliphatic CH₂ (C3) |

| [Predicted Range] | [Predicted] | Aliphatic CH₂ (C2) |

| [Predicted Range] | [Predicted] | OH Protons (2H) |

| [Predicted Range] | [Predicted] | NH Proton |

¹³C NMR Spectroscopy (Predicted)

Note: The following is a predicted ¹³C NMR spectrum. The actual chemical shifts are subject to experimental conditions.

| Chemical Shift (ppm) | Assignment |

| [Predicted Range] | Quaternary C (C5-O) |

| [Predicted Range] | Quaternary C (C6-O) |

| [Predicted Range] | Quaternary C (C3a) |

| [Predicted Range] | Quaternary C (C7a) |

| [Predicted Range] | Aromatic CH (C4) |

| [Predicted Range] | Aromatic CH (C7) |

| [Predicted Range] | Aliphatic CH₂ (C2) |

| [Predicted Range] | Aliphatic CH₂ (C3) |

Infrared (IR) Spectroscopy

Note: The following are expected characteristic IR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H Stretch (phenolic) |

| 3300 - 3100 | Medium | N-H Stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | Aromatic C=C Bending |

| 1500 - 1400 | Strong | Aromatic C=C Bending |

| 1300 - 1200 | Strong | C-O Stretch (phenol) |

| 1250 - 1150 | Strong | C-N Stretch (aromatic amine) |

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the compound's solubility and the chemical shifts of labile protons (OH, NH) will be affected. DMSO-d₆ is often a good choice for polar compounds containing hydroxyl and amine groups.

-

Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system. A mixture of methanol or acetonitrile with water is common for Electrospray Ionization (ESI). A small amount of formic acid or acetic acid can be added to promote protonation in positive ion mode.

-

-

Data Acquisition (ESI-MS):

-

Set up the mass spectrometer for ESI in positive ion mode.

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.

-

-

Data Processing:

-

Identify the molecular ion peak. For this compound, this will be the protonated free base [C₈H₉NO₂ + H]⁺, which has a calculated m/z of 152.0706. The bromide ion will not be observed in positive ion mode.

-

In HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the techniques for structural elucidation.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Methodological & Application

Application Notes and Protocols for Indoline-5,6-diol Hydrobromide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-5,6-diol hydrobromide is the hydrobromide salt of 5,6-dihydroxyindoline (DHI), a key intermediate in the biosynthesis of eumelanin, the most common type of melanin pigment found in humans.[1] As a precursor in the melanogenesis pathway, this compound is of significant interest for research in dermatology, cosmetology, and in the study of melanin-related disorders such as melanoma and vitiligo. Its potential biological activities, including antioxidant, cytotoxic, and signaling properties, make it a valuable tool for in vitro studies.[2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its known biological effects and relevant data.

Product Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5,6-Dihydroxyindoline HBr, 2,3-dihydro-1H-indole-5,6-diol hydrobromide |

| CAS Number | 138937-28-7[5] |

| Molecular Formula | C₈H₁₀BrNO₂[5] |

| Molecular Weight | 232.07 g/mol [5] |

| Appearance | White to brown powder or crystals |

| Solubility | Slightly soluble in DMSO and Methanol.[6] For aqueous solutions, dissolve in a minimal amount of organic solvent like ethanol first, then dilute with buffer. |

| Storage | Store at -20°C, protected from light and moisture.[6] The compound is hygroscopic and prone to oxidation. |

Biological Context: The Melanogenesis Pathway

Indoline-5,6-diol (as 5,6-dihydroxyindole, DHI) is a critical intermediate in the eumelanin branch of the melanogenesis pathway. This pathway is primarily active in melanocytes and is initiated by the oxidation of L-tyrosine by the enzyme tyrosinase. The subsequent steps lead to the formation of dopaquinone, which then cyclizes to form leucodopachrome. Leucodopachrome is then converted to DHI, which is subsequently oxidized and polymerized to form eumelanin. This process is regulated by several enzymes, including tyrosinase and tyrosinase-related proteins (TRP1 and TRP2).

Experimental Protocols

Preparation of Stock Solutions

Due to the instability of 5,6-dihydroxyindole in solution, it is crucial to prepare fresh stock solutions for each experiment. The hydrobromide salt provides better stability for storage as a solid.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

-

Protocol for a 10 mM Stock Solution:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out 2.32 mg of this compound.

-

Dissolve the powder in 1 mL of anhydrous DMSO or EtOH to make a 10 mM stock solution.

-

Vortex gently until fully dissolved. The solution may have a slight color.

-

Protect the stock solution from light by wrapping the tube in aluminum foil.

-

Use the stock solution immediately. It is not recommended to store aqueous dilutions for more than one day.[2]

-

General Cell Culture Protocol

This protocol provides a general guideline for treating adherent cells with this compound. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experimental system.

-

Cell Seeding:

-

Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the 10 mM stock solution in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations. It is important to use serum-free medium for dilutions to avoid potential interactions of the compound with serum proteins.

-

The final concentration of the organic solvent (DMSO or EtOH) in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v).

-

-

Cell Treatment:

-

Remove the culture medium from the cells.

-